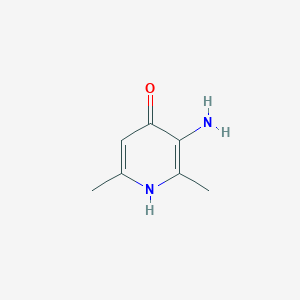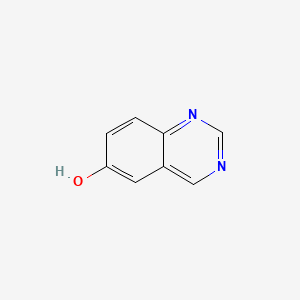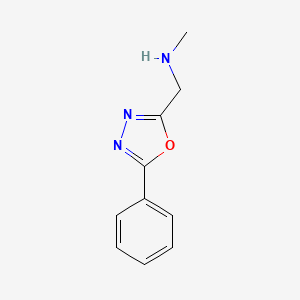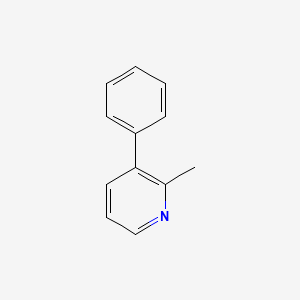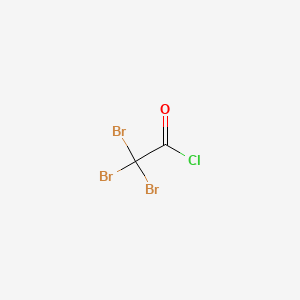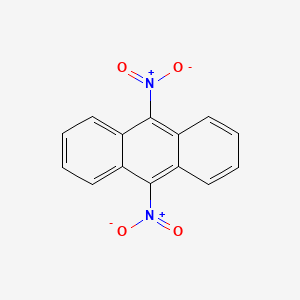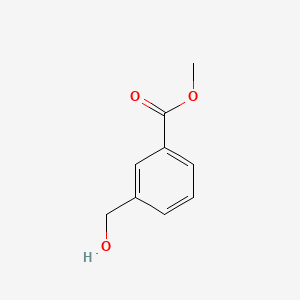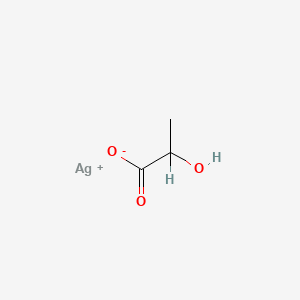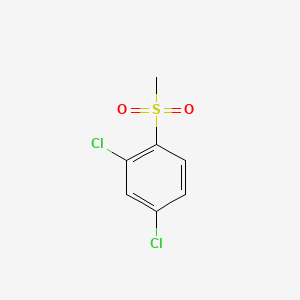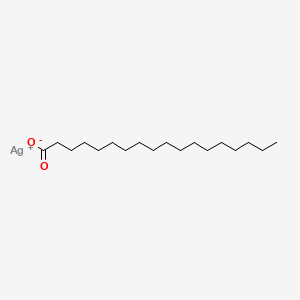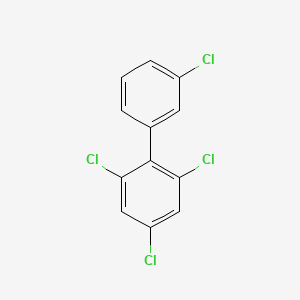
2,3',4,6-Tetrachlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
PCBs were produced from 1929 until their manufacture was banned in 1979 . Benzene, a by-product of gasoline, is extracted from crude oil and heated under a controlled condition to form biphenyls, which by electrophilic chlorination use chlorine gas to produce PCBs . The degree of chlorination determines the chemical and physical properties of PCBs .Molecular Structure Analysis
The molecular formula of 2,3’,4’,6-Tetrachlorobiphenyl is C12H6Cl4 . The structure of the molecule includes two benzene rings with chlorine atoms attached at positions 2, 3, 4, and 6 .Chemical Reactions Analysis
The rate of dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L .Physical And Chemical Properties Analysis
2,3’,4’,6-Tetrachlorobiphenyl is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Metabolic Fate in Anaerobic Microorganisms
Researchers Van Dort and Bedard (1991) conducted a study revealing that 2,3,5,6-tetrachlorobiphenyl, a close relative of 2,3',4,6-tetrachlorobiphenyl, undergoes ortho dechlorination by anaerobic microorganisms. This finding is significant in understanding the environmental degradation of such compounds (H. V. Van Dort & D. Bedard, 1991).
2. Preparation and Chemical Transformation
Reich and Reich (1990) detailed the chemical synthesis of 3,3',4,4'-tetrachlorobiphenyl, another variant closely related to 2,3',4,6-tetrachlorobiphenyl. Their process involved a series of decarboxylations, showcasing the chemical manipulability of such compounds (I. Reich & H. Reich, 1990).
3. Analytical Separation Techniques
A study by Kamops et al. (1979) focused on separating and quantifying variants of tetrachlorobiphenyl, including 3,3',4,4'-tetrachlorobiphenyl, using chromatographic methods. This research contributes to the analytical techniques necessary for studying such compounds in complex mixtures (LaVerne R. Kamops et al., 1979).
4. Computational Analysis
A study by Arulmozhiraja et al. (2002) utilized density functional theory to analyze the electronic properties of several polychlorinated biphenyls (PCBs), including tetrachlorobiphenyl variants. This approach helps in understanding the electronic aspects and reactivity of these molecules (S. Arulmozhiraja, T. Fujii, & M. Morita, 2002).
5. Biodegradation Potential
Adebusoye et al. (2008) explored the cometabolic degradation of tetrachlorobiphenyls by bacterial strains, demonstrating the potential for bioremediation of environments contaminated with such chemicals (S. A. Adebusoye et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUBKYSLNCKBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074192 | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,6-Tetrachlorobiphenyl | |
CAS RN |
60233-24-1 | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M5KB6113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



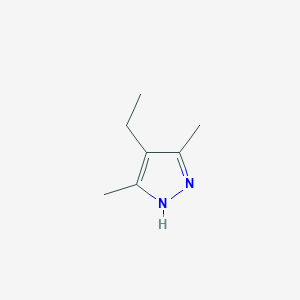
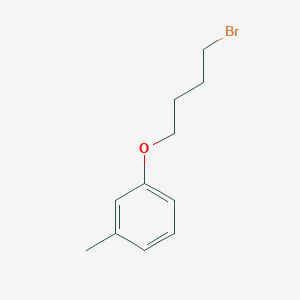
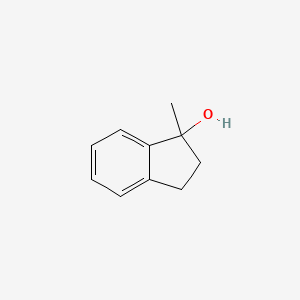
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
